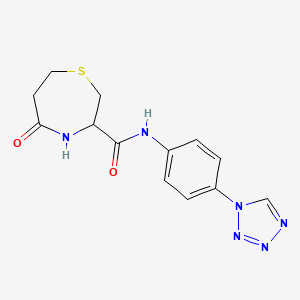

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[4-(tetrazol-1-yl)phenyl]-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2S/c20-12-5-6-22-7-11(16-12)13(21)15-9-1-3-10(4-2-9)19-8-14-17-18-19/h1-4,8,11H,5-7H2,(H,15,21)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZUDXGYRFYOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of intermediate compounds. One common route involves the formation of the tetrazole ring through cyclization of an azide precursor with nitrile derivatives. Subsequent steps involve the formation of the thiazepane ring by cyclization reactions of sulfides with amines. Finally, the carboxamide group is introduced using amidation reactions.

Industrial Production Methods: Industrial production often leverages catalytic processes to ensure high yield and purity. Methods may include the use of transition metal catalysts to facilitate the cyclization steps and selective purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions:

Oxidation: Typically leads to the formation of sulfoxides or sulfones.

Reduction: Can reduce the carboxamide group to an amine or the thiazepane ring to a thiazolidine.

Substitution: Both nucleophilic and electrophilic substitutions are possible, targeting the phenyl ring or the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Utilizing halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiazolidines.

Substitution: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has diverse applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Acts as a ligand in biochemical assays, binding to proteins or enzymes.

Medicine: Potential therapeutic agent due to its unique functional groups.

Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are primarily driven by its ability to interact with molecular targets such as enzymes and receptors. The tetrazole ring often mimics the structure of bioactive molecules, enabling the compound to inhibit or activate biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators include the tetrazole-phenyl group and the 5-oxo-1,4-thiazepane core. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Tetrazole vs. Triazole : The target compound’s tetrazole group offers stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), enhancing ionic interactions with target proteins . In contrast, triazole-containing coumarin derivatives (e.g., compound 169) prioritize π-π stacking due to reduced polarity .

- Amide Linkage : The amide bond in the target compound mirrors cephalosporin derivatives (e.g., compound m in ), which are critical for bacterial cell wall synthesis inhibition .

Pharmacokinetic and Physicochemical Properties

Notes:

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazepane ring, a tetrazole moiety, and an amide functional group. The presence of these structural elements contributes to its pharmacological properties.

Molecular Formula: CHNOS

Molecular Weight: 288.32 g/mol

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Xanthine Oxidase Inhibition : Similar compounds with tetrazole groups have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .

- Antioxidant Activity : The tetrazole ring may also confer antioxidant properties, reducing oxidative stress in cells. This activity can protect against cellular damage and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

These findings indicate that the compound is a potent inhibitor of both XO and COX-2 enzymes, which are critical targets in the management of inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the tetrazole and thiazepane moieties can significantly affect biological activity:

- Tetrazole Substitution : Variations in the substituents on the tetrazole ring influence binding affinity to target enzymes.

- Thiazepane Ring Modifications : Alterations in the thiazepane structure can enhance solubility and bioavailability, improving therapeutic efficacy.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Study on Gout Treatment : A derivative was tested for its ability to lower uric acid levels in animal models of gout. Results showed a significant reduction in serum uric acid levels compared to controls .

- Anti-inflammatory Activity : In a rodent model of inflammation, the compound was administered to assess its effects on paw edema. The results indicated a marked decrease in inflammation markers, suggesting potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.